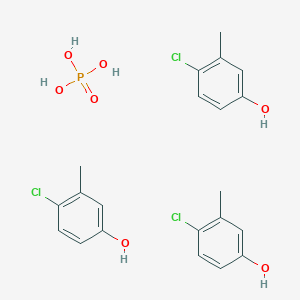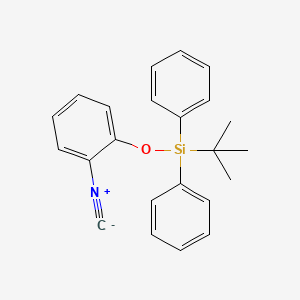
tert-Butyl(2-isocyanophenoxy)diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(2-isocyanophenoxy)diphenylsilane is an organosilicon compound that features a tert-butyl group, an isocyanophenoxy group, and two phenyl groups attached to a silicon atom
Preparation Methods
The synthesis of tert-Butyl(2-isocyanophenoxy)diphenylsilane typically involves the reaction of tert-butyl(2-hydroxyphenoxy)diphenylsilane with a suitable isocyanate reagent. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the isocyanate group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
tert-Butyl(2-isocyanophenoxy)diphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of different silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl(2-isocyanophenoxy)diphenylsilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Industry: Used in the production of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of tert-Butyl(2-isocyanophenoxy)diphenylsilane involves its interaction with various molecular targets. The isocyanate group can react with nucleophiles, leading to the formation of urea or carbamate derivatives. The silicon atom can also participate in coordination chemistry, forming stable complexes with metal ions. These interactions are crucial for the compound’s applications in materials science and catalysis.
Comparison with Similar Compounds
tert-Butyl(2-isocyanophenoxy)diphenylsilane can be compared with other similar organosilicon compounds, such as:
- tert-Butyl(2-iodoethoxy)diphenylsilane
- tert-Butyl(chloro)diphenylsilane
- tert-Butyl(2-methyl-2-propoxy)diphenylsilane These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The unique combination of the isocyanophenoxy group with the tert-butyl and diphenylsilane moieties makes this compound particularly valuable for specific applications in materials science and catalysis.
Properties
CAS No. |
90776-62-8 |
|---|---|
Molecular Formula |
C23H23NOSi |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
tert-butyl-(2-isocyanophenoxy)-diphenylsilane |
InChI |
InChI=1S/C23H23NOSi/c1-23(2,3)26(19-13-7-5-8-14-19,20-15-9-6-10-16-20)25-22-18-12-11-17-21(22)24-4/h5-18H,1-3H3 |
InChI Key |
JUXAIAUUHOBZHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



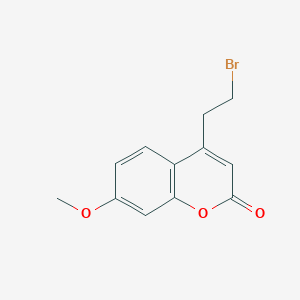
![4-(4-Propylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]cyclohexan-1-ol](/img/structure/B14358715.png)
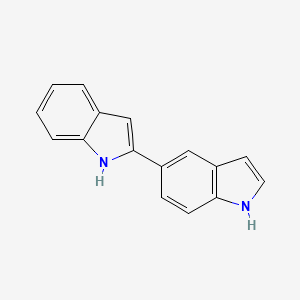
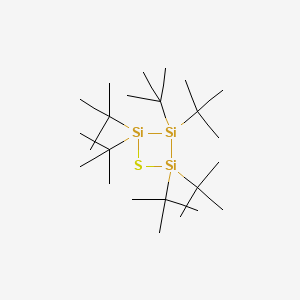
![1-Methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-ol](/img/structure/B14358730.png)
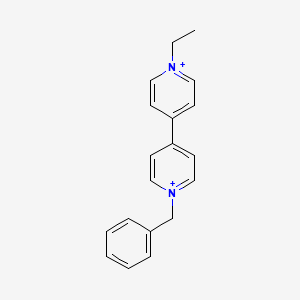
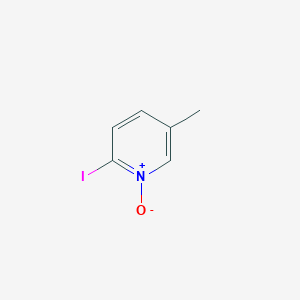
![Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]-](/img/structure/B14358743.png)
![2-[(3,4-Dimethoxybenzoyl)oxy]-4-hydroxy-6-methoxybenzoic acid](/img/structure/B14358750.png)
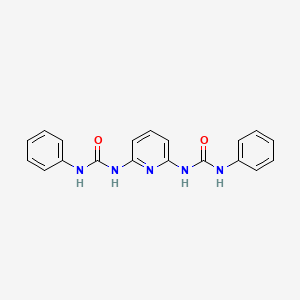
![2-[Methyl(phenyl)arsanyl]ethan-1-amine](/img/structure/B14358767.png)
![5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid](/img/structure/B14358770.png)
